2-[(4-bromophenyl)methyl]guanidine
Description
2-[(4-Bromophenyl)methyl]guanidine is a guanidine derivative featuring a 4-bromobenzyl group attached to the guanidine core. Guanidines are nitrogen-rich compounds known for their strong basicity and diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties .
Properties
CAS No. |
46123-79-9 |
|---|---|
Molecular Formula |
C8H10BrN3 |
Molecular Weight |
228.09 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H10BrN3/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) |
InChI Key |
GNMZIDYNHABLBD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN=C(N)N)Br |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)N)Br |
Other CAS No. |
46123-79-9 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)methyl]guanidine typically involves the reaction of 4-bromobenzylamine with a guanidine derivative. One common method is the reaction of 4-bromobenzylamine with S-methylisothiourea under basic conditions to yield the desired guanidine compound . The reaction is usually carried out in a solvent such as methanol or ethanol, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
the general principles of guanidine synthesis, such as the use of activated guanidine precursors and transition metal-catalyzed reactions, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)methyl]guanidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield substituted guanidines, while oxidation reactions can produce oxidized derivatives of the guanidine group .
Scientific Research Applications
Medicinal Chemistry
2-[(4-bromophenyl)methyl]guanidine is being explored for its pharmacological properties. Its guanidine group allows it to interact with various biological targets, making it a candidate for drug development aimed at specific enzymes or receptors. Research indicates that compounds with similar structures can exhibit significant biological activity, including anti-inflammatory and anti-cancer effects.
Case Study:
A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of guanidine derivatives, including this compound, for their inhibitory effects on certain kinases involved in cancer progression. The results showed promising activity, suggesting further exploration in drug design.
Materials Science
The unique structure of this compound positions it as a valuable compound in materials science. It can be used to synthesize advanced materials with tailored properties, such as improved thermal stability and mechanical strength.
Applications:
- Development of polymer composites.
- Creation of smart materials that respond to environmental stimuli.
Biological Studies
In biological research, this compound is utilized to study interactions between guanidine derivatives and biological molecules. Its ability to form hydrogen bonds and electrostatic interactions makes it a useful tool for understanding molecular mechanisms in various biological systems.
Research Example:
A research article highlighted the use of this compound in studying its effects on neurotransmitter receptors. The findings indicated potential neuroprotective effects, warranting further investigation into its therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)methyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity . The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Differences
Key Insights :
- Electronic Effects : Bromine’s moderate electronegativity and larger atomic radius compared to chlorine (Cl) or trifluoromethyl (CF₃) groups may balance lipophilicity and steric effects, optimizing receptor binding in biological systems .
- This suggests 2-[(4-bromophenyl)methyl]guanidine could share similar mechanisms .
Pharmacological Comparisons
Table 2: Pharmacological Profiles of Guanidine Derivatives
Key Insights :
- Unlike cimetidine, which targets H₂ receptors, bromophenyl-substituted guanidines may act on epigenetic pathways (e.g., DNA repair enzymes) due to structural similarities to β-aminoketones in .
- Chlorophenyl analogs () show broader antimicrobial activity, possibly due to enhanced electrophilicity from the Cl substituent .
Key Insights :
- Bromophenyl guanidines likely require palladium-catalyzed coupling or nucleophilic aromatic substitution for aryl-halogen bond activation, as seen in .
- Reaction conditions (e.g., DMF as solvent, DIPEA as base) are critical for minimizing side reactions in sulfonamide-linked guanidines .
Structure-Activity Relationship (SAR)
- Para-Substituents : Bromine’s lipophilicity (logP ~2.7) may enhance blood-brain barrier penetration compared to polar groups (e.g., sulfonamides in ).
- Guanidine Core: The planar, conjugated structure facilitates hydrogen bonding with biological targets (e.g., DNA or enzymes), as seen in aminoguanidine derivatives .
Q & A
Q. What are the recommended synthetic routes for 2-[(4-bromophenyl)methyl]guanidine, and how do reaction conditions influence yield?
Methodological Answer:
- Route 1 : React 4-bromobenzylamine with cyanamide under acidic conditions (e.g., HCl catalysis) to form the guanidine core. Optimize temperature (60–80°C) and stoichiometry (1:1.2 amine:cyanamide ratio) to avoid side products like urea derivatives .
- Route 2 : Use a guanidinylation agent (e.g., 1H-pyrazole-1-carboxamidine) with 4-bromobenzylamine in DMF, monitored by TLC. Yield improvements (≥75%) are achievable with inert atmospheres (N₂ or Ar) .
- Critical Factors : pH control (pH 6–8), solvent polarity (DMF > MeOH), and exclusion of moisture to prevent hydrolysis .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H NMR (DMSO-d₆) to confirm the benzyl proton resonance (δ 4.2–4.5 ppm) and guanidine NH signals (δ 6.8–7.5 ppm). ¹³C NMR should show the bromophenyl carbon (C-Br, δ 120–125 ppm) and guanidine carbonyl (δ 157–160 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ (expected m/z: ~260–265). High-resolution MS (HRMS) validates molecular formula .
- HPLC : Reverse-phase C18 column (MeCN:H₂O, 70:30) with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the stability profiles and optimal storage conditions for this compound?
Methodological Answer:
Q. How does the bromine substituent influence the compound’s physicochemical properties?
Methodological Answer:
- Electronic Effects : Bromine’s electron-withdrawing nature increases electrophilicity at the benzyl position, enhancing reactivity in nucleophilic substitutions .
- Lipophilicity : LogP increases by ~0.5–1.0 compared to non-halogenated analogs, improving membrane permeability in biological assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for target-specific applications?
Methodological Answer:
Q. What mechanisms underlie the compound’s biological activity in enzyme inhibition studies?
Methodological Answer:
- Enzyme Targets :
- Carbonic Anhydrase : Bromophenyl moiety binds to Zn²⁺ in the active site, validated by X-ray crystallography .
- Kinase Inhibition : Hydrogen bonding between guanidine NH and ATP-binding pocket residues (e.g., EGFR kinase), assessed via molecular docking (AutoDock Vina) .
- Kinetic Analysis : Measure IC₅₀ values using fluorogenic substrates (e.g., FITC-casein for proteases) .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (AMBER/CHARMM force fields) to identify critical binding residues .
- QSAR Models : Use descriptors like polar surface area (PSA) and H-bond donors to predict bioavailability (SwissADME) .
- Docking Studies : Screen virtual libraries (ZINC15) for analogs with improved docking scores (>–9.0 kcal/mol) .
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
